Crinan

Description

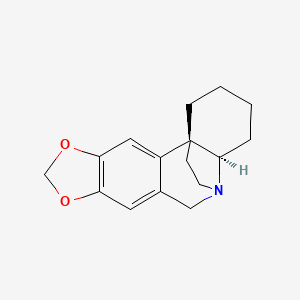

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H19NO2 |

|---|---|

Molecular Weight |

257.33 g/mol |

IUPAC Name |

(1R,13R)-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9-triene |

InChI |

InChI=1S/C16H19NO2/c1-2-4-16-5-6-17(15(16)3-1)9-11-7-13-14(8-12(11)16)19-10-18-13/h7-8,15H,1-6,9-10H2/t15-,16-/m1/s1 |

InChI Key |

BTBHTKZYHPDQSN-HZPDHXFCSA-N |

Isomeric SMILES |

C1CC[C@]23CCN([C@@H]2C1)CC4=CC5=C(C=C34)OCO5 |

Canonical SMILES |

C1CCC23CCN(C2C1)CC4=CC5=C(C=C34)OCO5 |

Synonyms |

crinane |

Origin of Product |

United States |

Foundational & Exploratory

The Core Architecture of Crinane Alkaloids: A Technical Guide for Scientific Professionals

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Crinane alkaloids represent a significant and structurally diverse subgroup of the Amaryllidaceae alkaloid family. These compounds are predominantly found in plant species of the Amaryllidaceae family, such as the genera Crinum, Narcissus, and Galanthus. Characterized by a unique tetracyclic ring system, crinane alkaloids have garnered substantial interest from the scientific community due to their wide range of potent biological activities, including antitumor, antiviral, antimalarial, and acetylcholinesterase inhibitory properties. This guide provides an in-depth exploration of the fundamental chemical structures of crinane alkaloids, supported by quantitative data, detailed experimental protocols, and logical diagrams to facilitate a comprehensive understanding for research and development applications.

The Fundamental Crinane Scaffold

The basic chemical structure of all crinane alkaloids is the tetracyclic 5,10b-ethanophenanthridine ring system. This rigid framework consists of four fused rings, conventionally labeled A, B, C, and D. The core structure, known as crinane, serves as the parent skeleton from which a vast array of natural derivatives is formed through variations in stereochemistry, oxidation levels, and substitution patterns.

The systematic numbering of the crinane scaffold is crucial for the unambiguous identification of its derivatives. The diagram below illustrates the core structure and the standard numbering convention.

Caption: The tetracyclic 5,10b-ethanophenanthridine scaffold with IUPAC numbering.

Structural Diversity and Classification

The structural diversity within the crinane alkaloid class arises primarily from three key features: the stereochemistry of the C ring, the degree of unsaturation, and the nature and position of various functional groups.

Stereochemical Variations: α-Crinane and β-Crinane Series

A primary classification of crinane alkaloids is based on the stereochemistry of the ethano-bridge (C11-C12) relative to the D ring.

-

β-Crinane (Crinine-type): The ethano-bridge is oriented on the β-face (projecting upwards) of the molecule. Crinine is the representative member of this series.

-

α-Crinane (Haemanthamine-type): The ethano-bridge is on the α-face (projecting downwards). Haemanthamine is a prominent example of this series.

These two series are enantiomerically related at their core scaffold.[1] This stereochemical difference significantly influences their biological activity and interaction with molecular targets.

Key Substitution Patterns

Further diversity is introduced by functionalization at various positions on the crinane skeleton. Common modifications include:

-

Aromatic Ring (Ring D): A methylenedioxy bridge between C-8 and C-9 is a very common feature, as seen in crinine and haemanthamine.

-

Cyclohexene Ring (Ring C):

-

A double bond is typically present between C-1 and C-2.

-

Hydroxyl (-OH) or methoxy (-OCH₃) groups are frequently found at C-3 and C-11. The stereochemistry of these substituents (α or β) leads to numerous isomers, such as crinamine (3α-methoxy) and epicrinamine (3β-methoxy).

-

-

Pyrrolidine Ring (Ring B): The nitrogen atom (N-5) is a key feature, providing the basic character to the alkaloid.

The logical relationship between the core scaffold and its principal derivatives is illustrated below.

Caption: Classification of major crinane alkaloids based on stereochemistry and substitution.

Quantitative Data: Spectroscopic Properties

The structural elucidation of crinane alkaloids relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Below is a summary of key physicochemical and spectroscopic data for two representative alkaloids: crinine and haemanthamine.

| Property | Crinine | Haemanthamine |

| Molecular Formula | C₁₆H₁₇NO₃ | C₁₇H₁₉NO₄ |

| Molecular Weight | 271.31 g/mol | 301.34 g/mol |

| ¹H NMR (CDCl₃, δ ppm) | See Note 1 | 6.88 (1H, s, H-10), 6.51 (1H, s, H-7), 6.45 (1H, d, J=10.2 Hz, H-1), 5.91 (2H, s, -OCH₂O-), 5.38 (1H, d, J=10.2 Hz, H-2), 4.68 (1H, s, H-11), 4.10 (1H, d, J=13.8 Hz, H-6), 3.73 (1H, m, H-3), 3.36 (3H, s, -OCH₃), 3.32 (1H, d, J=13.8 Hz, H-6), 2.99 (1H, m, H-4a), 2.40-2.20 (2H, m, H-4), 2.05 (1H, m, H-12), 1.85 (1H, m, H-12) |

| ¹³C NMR (CDCl₃, δ ppm) | See Note 1 | 146.3 (C-9), 146.2 (C-8), 132.8 (C-1), 130.4 (C-6a), 127.3 (C-2), 126.9 (C-10b), 110.1 (C-10), 106.8 (C-7), 100.9 (-OCH₂O-), 81.9 (C-3), 67.5 (C-11), 63.8 (C-4a), 59.9 (C-6), 56.4 (-OCH₃), 54.5 (C-10a), 46.8 (C-12), 32.1 (C-4) |

| MS Fragmentation (ESI+) | Characteristic neutral loss of C₂H₅N (43 u) and C₂H₆N (44 u). | Parent peak at m/z 301 [M+H]⁺; fragments at 272, 257, 225, 181.[2] Corresponds to losses of groups like -OCH₃ and cleavage of the ethano-bridge. |

Note 1: Complete, unambiguously assigned NMR data for crinine is less commonly published in tabular format than for haemanthamine. However, its spectra are characterized by signals corresponding to the core structure with a hydroxyl group at C-3.

Experimental Protocols

The methodologies for obtaining crinane alkaloids are crucial for their study and application. This section details a representative protocol for their isolation from natural sources and a key synthetic reaction for building the core scaffold.

Isolation of Crinane Alkaloids from Plant Material

A standard method for isolating alkaloids is through an acid-base extraction, which leverages the basicity of the nitrogen atom. The following is a generalized protocol for the extraction of alkaloids from Crinum species.[3]

Materials and Reagents:

-

Dried and powdered plant material (e.g., bulbs of Crinum jagus)

-

Methanol (MeOH)

-

2% Sulfuric Acid (H₂SO₄)

-

25% Ammonium Hydroxide (NH₄OH)

-

Ethyl Acetate (EtOAc)

-

Petroleum Ether

-

Rotary evaporator

-

Standard laboratory glassware

-

pH indicator paper

Step-by-Step Procedure:

-

Maceration: The powdered plant material is soaked in methanol at room temperature with continuous shaking for 24-48 hours to produce a crude extract.

-

Solvent Evaporation: The liquid methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a solid crude extract.

-

Acidification: The dried crude extract is redissolved in 2% H₂SO₄. This protonates the basic alkaloids, rendering them soluble in the aqueous acidic solution.

-

Defatting: The acidic solution is washed with an immiscible nonpolar solvent, such as petroleum ether, to remove lipids and other non-polar compounds. The aqueous layer containing the protonated alkaloids is retained.

-

Basification: The aqueous layer is carefully basified to a pH of 9.5-10 using 25% NH₄OH. This deprotonates the alkaloids, converting them back to their free-base form, which is less soluble in water.

-

Liquid-Liquid Extraction: The basic aqueous solution is extracted multiple times with a moderately polar organic solvent, typically ethyl acetate. The free-base alkaloids will partition into the organic layer.

-

Final Concentration: The combined ethyl acetate fractions are dried over anhydrous sodium sulfate, filtered, and evaporated to dryness to yield the total alkaloid-rich fraction.

-

Purification: Individual alkaloids are then separated from this fraction using chromatographic techniques such as column chromatography or preparative thin-layer chromatography (TLC).

Synthesis of the Crinane Scaffold: The Pictet-Spengler Reaction

A cornerstone in the synthesis of many crinane alkaloids is the Pictet-Spengler reaction.[1][4] This reaction constructs the tetracyclic framework by cyclizing a C3a-arylated perhydroindole intermediate.

Caption: A generalized workflow for the synthesis of the crinane core via Pictet-Spengler cyclization.

Representative Protocol for (±)-Crinane Synthesis: This protocol is based on the final step described in several total synthesis routes.[3][4]

Materials and Reagents:

-

C3a-aryl perhydroindole intermediate

-

Aqueous formaldehyde solution (formalin, ~37%)

-

6 M Hydrochloric Acid (HCl)

-

Methanol (MeOH) or similar protic solvent

-

Sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: The C3a-aryl perhydroindole intermediate is dissolved in a suitable solvent like methanol in a round-bottom flask.

-

Reagent Addition: An aqueous solution of formaldehyde (formalin) is added to the flask, followed by the addition of 6 M HCl.

-

Cyclization: The reaction mixture is heated to 50 °C and stirred. The reaction progress is monitored by TLC until the starting material is consumed. The acid catalyzes the formation of an intermediate iminium ion, which then undergoes electrophilic aromatic substitution to close the B-ring, forming the crinane scaffold.

-

Quenching and Neutralization: After completion, the reaction is cooled to room temperature and the excess acid is carefully neutralized by the slow addition of a saturated NaHCO₃ solution until the pH is basic.

-

Extraction: The aqueous mixture is extracted several times with an organic solvent (DCM or EtOAc). The combined organic layers contain the crude (±)-crinane product.

-

Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography to afford pure (±)-crinane.

Conclusion

The crinane alkaloids are defined by their conserved 5,10b-ethanophenanthridine skeleton, yet display remarkable structural diversity through stereochemical and substituent variations. This guide has outlined the core chemical structures, classification, and key spectroscopic features of this important class of natural products. The provided experimental protocols for isolation and synthesis offer a practical foundation for researchers engaged in the fields of natural product chemistry, medicinal chemistry, and drug discovery. A thorough understanding of this scaffold is the first step toward harnessing the therapeutic potential of the crinane alkaloids.

References

- 1. Rapid synthesis of the core scaffold of crinane and haemanthamine through a multi-component approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. Antiviral alkaloids from Crinum jagus: Extraction, synergistic effects, and activity against dengue virus and human coronavirus OC43 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Isolation of Novel Crinane Alkaloids from Amaryllidaceae

For Researchers, Scientists, and Drug Development Professionals

The Amaryllidaceae family, a group of perennial bulbous plants, is a prolific source of structurally diverse and biologically active isoquinoline alkaloids.[1][2] Among the various structural types, crinane alkaloids, characterized by a 5,10b-ethanophenanthridine nucleus, represent a significant and promising class of compounds.[3] These molecules have garnered substantial interest from the scientific community due to their wide range of pharmacological activities, including potent anticancer, antiviral, antimalarial, and acetylcholinesterase inhibitory effects.[1][4][5]

This technical guide provides a comprehensive overview of the methodologies employed in the discovery and isolation of novel crinane alkaloids from Amaryllidaceae species. It details the experimental protocols from plant collection to structure elucidation and presents quantitative data on recently discovered compounds.

General Workflow for Isolation and Identification

The process of discovering novel crinane alkaloids is a systematic endeavor that begins with the plant material and culminates in the identification of a pure, structurally characterized compound. The typical workflow involves extraction, partitioning to enrich the alkaloid fraction, multi-step chromatographic separation, and finally, spectroscopic analysis to elucidate the chemical structure.

Caption: General workflow for the isolation of crinane alkaloids.

Experimental Protocols

The successful isolation of novel crinane alkaloids hinges on a series of well-executed experimental procedures. The following sections detail the common methodologies.

Plant Material Preparation and Extraction

-

Collection and Preparation: Plant materials, typically bulbs from genera such as Crinum, Hippeastrum, or Nerine, are collected, washed, and either processed fresh or air-dried.[1][6] The dried material is then ground into a fine powder to increase the surface area for efficient solvent extraction.

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction, commonly through maceration at room temperature or reflux with a polar solvent like methanol (MeOH) or ethanol (EtOH).[2] This process is often repeated multiple times to ensure complete extraction of the alkaloids. The resulting solvent is then evaporated under reduced pressure to yield a crude extract.

Acid-Base Partitioning for Alkaloid Enrichment

This crucial step separates the basic alkaloids from neutral and acidic metabolites present in the crude extract.

-

The crude extract is dissolved or suspended in an acidic aqueous solution (e.g., 2-5% sulfuric acid or hydrochloric acid), which protonates the nitrogenous alkaloids, rendering them water-soluble.

-

This acidic solution is then washed with an immiscible organic solvent (e.g., dichloromethane (DCM) or diethyl ether) to remove neutral and weakly acidic compounds.

-

The aqueous layer, now containing the protonated alkaloids, is basified by adding a base (e.g., ammonium hydroxide or sodium carbonate) to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

-

The basic aqueous solution is then repeatedly extracted with an organic solvent (e.g., DCM or a chloroform-methanol mixture).

-

The combined organic layers are dried (e.g., over anhydrous sodium sulfate) and evaporated to yield a crude alkaloid fraction.

Chromatographic Isolation and Purification

The crude alkaloid fraction is a complex mixture that requires multiple chromatographic steps for separation.

-

Column Chromatography (CC): This is the primary method for initial fractionation.

-

Stationary Phase: Silica gel is most common, though alumina may also be used.

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, acetone, or methanol). The fractions are collected and monitored by Thin-Layer Chromatography (TLC).

-

-

Preparative and Semi-Preparative HPLC: Fractions showing promise from CC are further purified using High-Performance Liquid Chromatography (HPLC).

-

Column: Reversed-phase columns (e.g., C18) are frequently used.

-

Mobile Phase: A mixture of acetonitrile (ACN) and water, often with an additive like trifluoroacetic acid (TFA), is a common mobile phase. Isocratic or gradient elution can be used to achieve fine separation of structurally similar alkaloids.

-

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its molecular formula.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure elucidation.

-

1D NMR (¹H and ¹³C): Provides information on the types and number of protons and carbons in the molecule.

-

2D NMR (COSY, HSQC, HMBC): Reveals connectivity between protons (COSY), direct proton-carbon correlations (HSQC), and long-range proton-carbon correlations (HMBC), which are essential for assembling the molecular skeleton.

-

-

X-ray Crystallography and Circular Dichroism (CD): When suitable crystals can be grown, single-crystal X-ray diffraction provides unambiguous determination of the relative and absolute stereochemistry.[6][8] Circular Dichroism spectroscopy is also used to help determine the absolute configuration of the 5,10b-ethano bridge, a key stereochemical feature of crinane alkaloids.[6][8]

Biosynthetic Origin of the Crinane Skeleton

The diverse structures of Amaryllidaceae alkaloids, including the crinane type, originate from a common biosynthetic pathway. This pathway begins with the amino acids L-phenylalanine and L-tyrosine, which converge to form the key intermediate, O-methylnorbelladine. The crinane skeleton is formed through a specific intramolecular para-para' phenol oxidative coupling of this precursor.[9]

Caption: Biosynthetic pathway leading to the crinane alkaloid skeleton.

Data on Novel Crinane Alkaloids

Recent phytochemical investigations of various Amaryllidaceae species have led to the isolation of several new crinane-type alkaloids. The tables below summarize some of these discoveries and their reported cytotoxic activities.

Table 1: Recently Discovered Novel Crinane Alkaloids from Amaryllidaceae Species

| Novel Alkaloid Name | Plant Source | Reference |

| Phaedranamine | Phaedranassa dubia | [1] |

| Aulicine | Hippeastrum aulicum | [6] |

| 3-O-methyl-epimacowine | Hippeastrum calyptratum | [6] |

| 3-O-demethyl-3-O-(3-hydroxybutanoyl)-haemanthamine | Hippeastrum papilio | [1] |

| (+)-6β-acetyl-8-hydroxy-9-methoxy-crinamine | Crinum asiaticum | [10] |

| Crijaponine A | Crinum japonicum | [10] |

| ent-6α/6β-hydroxybuphanisine | Pancratium sickenbergeri | [7] |

| (-)-8-demethylmaritidine | Pancratium sickenbergeri | [7] |

Table 2: Cytotoxic Activity (IC₅₀) of Selected Crinane Alkaloids

| Alkaloid | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Haemanthamine | HL-60 (Leukemia) | 0.91 | [2] |

| Haemanthamine | K562 (Leukemia) | 2.5 | [2] |

| N-methylhaemanthidine chloride | HL-60 (Leukemia) | 1.1 | [2] |

| N-methylhaemanthidine chloride | K562 (Leukemia) | 2.1 | [2] |

| (+)-6β-acetyl-8-hydroxy-9-methoxy-crinamine | HL-60 (Leukemia) | < 10 | [10] |

| (+)-6β-acetyl-8-hydroxy-9-methoxy-crinamine | CCF-STTG1 (Astrocytoma) | 10-30 | [10] |

| (+)-6β-acetyl-8-hydroxy-9-methoxy-crinamine | U251 (Glioma) | 10-30 | [10] |

| Buphanisine | Caco-2 (Colorectal Adenocarcinoma) | 8.59 | [11] |

| Buphanisine | HT-29 (Colorectal Adenocarcinoma) | 5.32 | [11] |

Conclusion

The Amaryllidaceae family remains a rich and underexplored reservoir of novel crinane alkaloids with significant therapeutic potential. The systematic application of established extraction and chromatographic techniques, coupled with powerful spectroscopic methods, continues to yield new chemical entities. Structure-activity relationship studies on these newly discovered compounds are crucial for refining the pharmacophore responsible for their potent biological effects, paving the way for the development of new lead compounds in anticancer and neuroprotective drug discovery.[2] As analytical technologies advance, further exploration of this plant family is certain to uncover more unique and bioactive crinane alkaloids.

References

- 1. Advances in the Chemical and Biological Characterization of Amaryllidaceae Alkaloids and Natural Analogues Isolated in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis and Biological Activities of Newly Discovered Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crinine-type alkaloids from Hippeastrum aulicum and H. calyptratum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Initial Cytotoxicity Screening of Newly Isolated Crinane Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial steps involved in evaluating the cytotoxic potential of newly isolated crinane compounds. Crinane alkaloids, a prominent group of Amaryllidaceae alkaloids, have garnered significant interest in oncological research due to their potent antiproliferative activities.[1] This document outlines detailed experimental protocols, presents a consolidated summary of cytotoxicity data for various crinane alkaloids, and visualizes key cellular mechanisms of action.

Data Presentation: Cytotoxicity of Crinane Alkaloids

The cytotoxic activity of crinane alkaloids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.[2] The following tables summarize the IC50 values of several crinane compounds against a panel of human cancer cell lines, compiled from various studies. This data provides a valuable reference for comparing the potency and selectivity of these natural products.

Table 1: Cytotoxicity (IC50 in µM) of Selected Crinane Alkaloids Against Various Cancer Cell Lines

| Crinane Alkaloid | HeLa (Cervical) | A549 (Lung) | LoVo (Colon) | HepG2 (Liver) | Jurkat (T-cell leukemia) |

| Haemanthamine | - | - | - | 9.7[1] | 25 (apoptosis induction)[3] |

| Crinamine | - | >10 | - | - | 25 (apoptosis induction)[3] |

| Powelline | - | - | - | - | - |

| Undulatine | - | - | - | - | - |

| Vittatine | - | - | - | - | 10 (apoptosis induction)[4] |

| 6α-Hydroxycrinamine | - | - | - | - | - |

Experimental Protocols: In Vitro Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for assessing cell metabolic activity and, by extension, cell viability.[5] It is a reliable and high-throughput method for the initial cytotoxicity screening of natural products.

Principle of the MTT Assay

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells.[6] The amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan crystals are then dissolved in a solubilization solution, and the absorbance is measured spectrophotometrically.

Detailed MTT Assay Protocol

This protocol is a generalized procedure and may require optimization depending on the cell line and specific laboratory conditions.

Materials:

-

96-well flat-bottom sterile microplates

-

Test crinane compounds dissolved in a suitable solvent (e.g., DMSO)

-

Selected human cancer cell line

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS), pH 7.4

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Multi-well spectrophotometer (plate reader)

Procedure for Adherent Cells:

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the crinane compounds in complete culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically ≤ 0.5%).

-

After 24 hours of incubation, carefully aspirate the medium from the wells.

-

Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well, resulting in a final concentration of 0.45-0.5 mg/mL.[7]

-

Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

-

Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Mix gently by pipetting or shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.[6]

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[5] A reference wavelength of 630 nm can be used to reduce background noise.

-

Procedure for Suspension Cells:

-

Cell Seeding and Treatment:

-

Seed the cells and immediately add the test compounds in a total volume of 100 µL per well.

-

Incubate for the desired exposure time.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours.

-

-

Centrifugation and Solubilization:

-

Centrifuge the plate to pellet the cells and formazan crystals.

-

Carefully remove the supernatant.

-

Add 100-150 µL of solubilization solution and resuspend the pellet to dissolve the formazan.

-

-

Absorbance Measurement:

-

Measure the absorbance as described for adherent cells.

-

Data Analysis

-

Calculate Percent Viability:

-

Subtract the average absorbance of the blank wells from all other absorbance readings.

-

Calculate the percentage of cell viability for each concentration of the test compound using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

-

Determine IC50 Value:

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability and can be determined by non-linear regression analysis of the dose-response curve.

-

Visualization of Cellular Mechanisms

Crinane alkaloids exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and the inhibition of topoisomerase enzymes.[1][8]

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the general workflow for the initial in vitro cytotoxicity screening of newly isolated crinane compounds.

Signaling Pathway: Crinane Alkaloid-Induced Apoptosis

Several crinane alkaloids have been shown to induce apoptosis, or programmed cell death, in cancer cells.[3][4][9] This process is often mediated by the activation of caspases, a family of cysteine proteases that play a central role in the execution of apoptosis. The intrinsic apoptotic pathway, which is initiated by intracellular stress, is a common mechanism.

Signaling Pathway: Topoisomerase Inhibition

Some alkaloids, including certain crinane-related Amaryllidaceae alkaloids, can act as topoisomerase inhibitors.[10] Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription.[11] By inhibiting these enzymes, crinane compounds can lead to DNA damage and ultimately cell death.

Conclusion

The initial cytotoxicity screening is a critical step in the evaluation of newly isolated crinane compounds as potential anticancer agents. The methodologies and data presented in this guide provide a solid foundation for researchers to design and execute their preliminary in vitro studies. The observed cytotoxic activities and the elucidation of their mechanisms of action, such as the induction of apoptosis and inhibition of topoisomerases, underscore the therapeutic potential of this class of natural products. Further research, including structure-activity relationship studies and in vivo efficacy evaluations, is warranted to advance the development of promising crinane alkaloid leads.

References

- 1. d-nb.info [d-nb.info]

- 2. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Lead Anticancer Agents of Crinine Alkaloids: Cytotoxic, Caspase-3, and Anti-angiogenic Exploration | Semantic Scholar [semanticscholar.org]

- 10. Alkaloids of Crinum x powellii "Album" (Amaryllidaceae) and their topoisomerase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

Unlocking the Secrets of Crinane Alkaloids: An In-depth Technical Guide to Mass Spectrometry Analysis

For Immediate Release

This technical guide provides a comprehensive overview of the application of mass spectrometry for the identification and analysis of crinane alkaloids. Tailored for researchers, scientists, and professionals in drug development, this document details the core principles, experimental protocols, and data interpretation strategies essential for advancing research in this critical area of natural product chemistry.

Introduction: The Significance of Crinane Alkaloids

Crinane alkaloids, a prominent subgroup of the Amaryllidaceae alkaloid family, are characterized by their unique 5,10b-ethanophenanthridine ring system. These compounds have garnered significant scientific interest due to their wide range of biological activities, including antiviral, antitumor, and acetylcholinesterase inhibitory effects. The structural elucidation of these complex molecules is paramount for understanding their therapeutic potential and for the development of new pharmacological agents. Mass spectrometry, particularly when coupled with chromatographic separation techniques, has emerged as a powerful tool for the rapid and accurate identification of these valuable natural products.

Analytical Workflow: From Plant Material to Structural Elucidation

The identification of crinane alkaloids from natural sources involves a multi-step process. This workflow ensures the efficient extraction, separation, and characterization of the target compounds from complex plant matrices.

The Biosynthesis of Crinane Alkaloids: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Crinane alkaloids, a prominent subgroup of the Amaryllidaceae alkaloid family, represent a class of specialized metabolites with significant pharmacological potential, including anticancer and antiviral activities. Found predominantly in plants of the Amaryllidaceae family, such as species of Crinum, Nerine, and Narcissus, these intricate molecules are biosynthetically derived from aromatic amino acids through a series of complex enzymatic reactions. This technical guide provides an in-depth overview of the core biosynthetic pathways leading to crinane alkaloids, offering valuable insights for researchers, scientists, and drug development professionals. The guide details the key enzymatic steps, precursor molecules, and intermediates, and presents this information through structured data tables, detailed experimental protocols, and clear pathway visualizations.

The Core Biosynthetic Pathway: From Amino Acids to the Crinane Skeleton

The biosynthesis of crinane alkaloids commences with the aromatic amino acids L-phenylalanine and L-tyrosine, which serve as the primary building blocks. The pathway converges to form the key intermediate, norbelladine, which undergoes a critical methylation step followed by an intramolecular oxidative coupling reaction to establish the characteristic crinane scaffold.

Formation of Precursors: Tyramine and 3,4-Dihydroxybenzaldehyde

The initial phase of the pathway involves the synthesis of two essential precursors: tyramine and 3,4-dihydroxybenzaldehyde (3,4-DHBA).

-

Tyramine Biosynthesis: L-tyrosine is decarboxylated by the enzyme tyrosine decarboxylase (TYDC) to yield tyramine.[1][2]

-

3,4-Dihydroxybenzaldehyde (3,4-DHBA) Biosynthesis: L-phenylalanine enters the phenylpropanoid pathway, where it is first acted upon by phenylalanine ammonia-lyase (PAL) to form cinnamic acid.[2] Subsequent hydroxylations catalyzed by cinnamate-4-hydroxylase (C4H) , a cytochrome P450 enzyme of the CYP73A family, and potentially p-coumarate 3-hydroxylase (C3H) (CYP98A family), lead to the formation of caffeic acid.[3] The exact enzymatic steps leading from caffeic acid to 3,4-DHBA are not fully elucidated but are believed to involve chain-shortening reactions.[2][3]

The Central Condensation Step: Formation of Norbelladine

The pivotal step in the formation of the common precursor for all Amaryllidaceae alkaloids is the condensation of tyramine and 3,4-DHBA to form norbelladine. This process is catalyzed by a synergistic action of two enzymes: norbelladine synthase (NBS) and noroxomaritidine/norcraugsodine reductase (NR) .[4][5][6]

-

Condensation: NBS catalyzes the condensation of tyramine and 3,4-DHBA to form a transient Schiff base intermediate, norcraugsodine.[4][5]

-

Reduction: The imine bond of norcraugsodine is then reduced by NR in an NADPH-dependent manner to yield norbelladine.[4][5]

Methylation to 4'-O-Methylnorbelladine

Norbelladine undergoes a crucial O-methylation at the 4'-hydroxyl group of the catechol ring, a reaction catalyzed by norbelladine 4'-O-methyltransferase (N4OMT) , using S-adenosyl methionine (SAM) as the methyl donor.[7] This step is critical as 4'-O-methylnorbelladine is the direct precursor for the subsequent oxidative coupling reactions that generate the diverse skeletons of Amaryllidaceae alkaloids.[8]

The Branch Point: Intramolecular Oxidative Phenol Coupling

The branching of the biosynthetic pathway occurs at the level of 4'-O-methylnorbelladine through intramolecular oxidative phenol-phenol coupling, a reaction catalyzed by cytochrome P450 enzymes. The regioselectivity of this coupling determines the resulting alkaloid skeleton.[3] For the formation of crinane-type alkaloids, a para-para' oxidative coupling occurs, leading to the formation of the key intermediate, oxocrinine.[8] This reaction is a defining step in the biosynthesis of the crinane scaffold.

Downstream Modifications

Following the formation of the core crinane skeleton, a series of downstream enzymatic modifications, including reductions, hydroxylations, and further methylations, lead to the vast diversity of crinane alkaloids found in nature, such as crinine and haemanthamine.

Quantitative Data on Crinane and Related Alkaloids

The following table summarizes the quantitative data on the content of various crinane and related Amaryllidaceae alkaloids in different plant species and tissues, providing a comparative overview for researchers.

| Plant Species | Plant Part | Alkaloid | Concentration (mg/g Dry Weight unless otherwise specified) | Reference |

| Crinum × amabile | Bulbs | Haemanthamine/Crinine-type (total) | 25.7 mg GAL·g⁻¹ AE | [9] |

| Leaves | Haemanthamine/Crinine-type (total) | 62.6 mg GAL·g⁻¹ AE | [9] | |

| Bulbs | Lycorine-type (total) | 118.9 mg GAL·g⁻¹ AE | [9] | |

| Leaves | Lycorine-type (total) | 29.8 mg GAL·g⁻¹ AE | [9] | |

| Bulbs | Galanthamine-type (total) | 15.3 mg GAL·g⁻¹ AE | [9] | |

| Leaves | Galanthamine-type (total) | 11.6 mg GAL·g⁻¹ AE | [9] | |

| Leucojum aestivum | Bulbs | Galanthamine | 0.028 - 2.104 | |

| in vitro shoot-clumps | Galanthamine | Traces - 0.454 | [10] | |

| Clinanthus variegatus | Sample C | Haemanthamine/Crinine-type (total) | 67.7 µg Gal·100 mg⁻¹ DW | |

| Sample D | Haemanthamine/Crinine-type (total) | 110.8 µg Gal·100 mg⁻¹ DW | [11] |

Note: GAL·g⁻¹ AE refers to milligrams of galanthamine equivalents per gram of alkaloid extract. µg Gal·100 mg⁻¹ DW refers to micrograms of galanthamine equivalents per 100 milligrams of dry weight.

Key Enzyme Kinetic Parameters

Understanding the kinetic properties of the biosynthetic enzymes is crucial for metabolic engineering and synthetic biology approaches. The following table presents the available kinetic parameters for key enzymes in the crinane alkaloid biosynthetic pathway.

| Enzyme | Source Organism | Substrate | Km (µM) | kcat (min⁻¹) | Optimal pH | Optimal Temperature (°C) | Reference |

| Norbelladine 4'-O-methyltransferase (NpOMT) | Narcissus papyraceus | Norbelladine | 169 ± 19 | 2.17 | 7.4 | 45 | [7] |

| 3,4-Dihydroxybenzaldehyde (for vanillin formation with Zn²⁺) | 491 ± 51 | - | 7.4 | 45 | [7] | ||

| 3,4-Dihydroxybenzaldehyde (for isovanillin formation with Ni²⁺) | 627 ± 77 | - | 7.4 | 45 | [7] |

Note: Kinetic parameters for Norbelladine Synthase (NBS) and Noroxomaritidine Reductase (NR) are not yet fully determined and reported in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of crinane alkaloid biosynthesis.

Protocol 1: Coupled Enzyme Assay for Norbelladine Synthase (NBS) and Noroxomaritidine Reductase (NR)

This protocol describes a coupled enzyme assay to determine the combined activity of NBS and NR in the formation of norbelladine from tyramine and 3,4-DHBA.

Materials:

-

Purified recombinant NBS and NR enzymes

-

Tyramine

-

3,4-Dihydroxybenzaldehyde (3,4-DHBA)

-

NADPH

-

HEPES buffer (100 mM, pH 6.0)

-

Trichloroacetic acid (TCA), 20%

-

LC-MS grade solvents (acetonitrile, water, formic acid)

-

HPLC-MS/MS system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with a total volume of 100 µL:

-

80 µg of purified NBS enzyme

-

60 µg of purified NR enzyme

-

10 µM tyramine

-

300 µM 3,4-DHBA

-

1 mM NADPH

-

100 mM HEPES buffer (pH 6.0)

-

-

Incubation: Incubate the reaction mixture at 35°C for 2 hours.

-

Reaction Termination: Stop the reaction by adding 10 µL of 20% TCA.

-

Sample Preparation for Analysis:

-

Centrifuge the terminated reaction mixture to pellet any precipitated protein.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the sample using a validated LC-MS/MS method for the quantification of norbelladine.

-

Monitor the specific parent-to-fragment ion transition for norbelladine.

-

-

Controls:

-

Negative Control 1: A reaction mixture without the enzymes.

-

Negative Control 2: A reaction mixture without the substrates (tyramine and 3,4-DHBA).

-

Negative Control 3: A reaction mixture without the cofactor (NADPH).

-

Protocol 2: Heterologous Expression and Purification of Norbelladine 4'-O-Methyltransferase (N4OMT)

This protocol outlines the heterologous expression of N4OMT in E. coli and its subsequent purification for in vitro characterization.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with a suitable tag (e.g., pET vector with a His-tag)

-

N4OMT cDNA cloned into the expression vector

-

LB medium and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

SDS-PAGE analysis reagents

Procedure:

-

Transformation: Transform the E. coli expression strain with the N4OMT expression vector.

-

Culture Growth:

-

Inoculate a starter culture of the transformed E. coli in LB medium with the appropriate antibiotic and grow overnight at 37°C.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

-

-

Protein Expression Induction:

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance soluble protein expression.

-

-

Cell Harvest and Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Affinity Chromatography Purification:

-

Load the clarified lysate onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged N4OMT with elution buffer.

-

-

Analysis and Storage:

-

Analyze the purified protein fractions by SDS-PAGE to assess purity and molecular weight.

-

Dialyze the purified protein into a suitable storage buffer and store at -80°C.

-

Protocol 3: LC-MS/MS Quantification of Crinane Alkaloids in Plant Tissue

This protocol provides a general framework for the extraction and quantification of crinane alkaloids from plant material using LC-MS/MS.

Materials:

-

Fresh or lyophilized plant tissue

-

Extraction solvent (e.g., methanol or ethanol)

-

Internal standard (a structurally similar compound not present in the sample)

-

LC-MS grade solvents (acetonitrile, water, formic acid)

-

Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

-

HPLC-MS/MS system

Procedure:

-

Sample Preparation:

-

Grind the plant tissue to a fine powder in liquid nitrogen.

-

Weigh a precise amount of the powdered tissue (e.g., 100 mg).

-

-

Extraction:

-

Add a known volume of extraction solvent containing the internal standard to the plant powder.

-

Vortex the mixture thoroughly and sonicate for a defined period (e.g., 30 minutes).

-

Centrifuge the mixture and collect the supernatant.

-

Repeat the extraction process on the pellet to ensure complete extraction.

-

Pool the supernatants.

-

-

Sample Cleanup (Optional):

-

If the extract is complex, perform a solid-phase extraction (SPE) cleanup to remove interfering compounds.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Use a suitable C18 column.

-

Employ a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Develop a Multiple Reaction Monitoring (MRM) method to detect the specific parent-to-fragment ion transitions for each target crinane alkaloid and the internal standard.

-

-

-

Quantification:

-

Generate a calibration curve using authentic standards of the target crinane alkaloids.

-

Quantify the alkaloids in the plant extracts by comparing their peak areas to the calibration curve and normalizing to the internal standard.

-

Visualizing the Biosynthetic Network

The following diagrams, generated using the DOT language, illustrate the core biosynthetic pathway of crinane alkaloids and a typical experimental workflow for enzyme characterization.

Caption: Biosynthetic pathway of crinane alkaloids.

Caption: Experimental workflow for enzyme characterization.

The biosynthesis of crinane alkaloids is a complex and fascinating area of plant specialized metabolism. This technical guide has provided a comprehensive overview of the key biosynthetic steps, from the initial precursor molecules to the formation of the core crinane skeleton. The elucidation of this pathway, driven by the identification and characterization of the involved enzymes, opens up new avenues for the biotechnological production of these valuable compounds. The provided quantitative data, detailed experimental protocols, and clear visual representations serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, metabolic engineering, and drug development, facilitating further research and the potential for novel therapeutic applications of crinane alkaloids. Further research is needed to fully characterize all the enzymes in the pathway and to elucidate the regulatory mechanisms that control the biosynthesis of these important natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis and Biological Activities of Newly Discovered Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of norbelladine synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer’s drug galanthamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Characterization of norbelladine synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer’s drug galanthamine [frontiersin.org]

- 6. Characterization of norbelladine synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer's drug galanthamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. depot-e.uqtr.ca [depot-e.uqtr.ca]

- 8. academic.oup.com [academic.oup.com]

- 9. Alkaloid Profiling and Cholinesterase Inhibitory Potential of Crinum × amabile Donn. (Amaryllidaceae) Collected in Ecuador - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Kinetic and in silico structural characterization of norbelladine O-methyltransferase of Amaryllidaceae alkaloids biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Activity of Crinane Alkaloid Extracts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crinane alkaloids, a prominent group of Amaryllidaceae alkaloids, have garnered significant attention in phytochemical and pharmacological research due to their diverse and potent biological activities. These compounds, characterized by a tetracyclic 5,10b-ethanophenanthridine ring system, have demonstrated promising potential as lead compounds in drug discovery, particularly in the areas of anticancer, antiplasmodial, and neuroprotective therapies. This technical guide provides an in-depth overview of the preliminary biological activities of crinane alkaloid extracts and their isolated constituents, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Data Presentation: Biological Activities of Crinane Alkaloids

The biological activities of crinane alkaloids have been evaluated through various in vitro assays. The following tables summarize the quantitative data (IC50 values) for their cytotoxic, antiplasmodial, and acetylcholinesterase inhibitory activities.

Table 1: Cytotoxic Activity of Crinane Alkaloids against Various Cancer Cell Lines

| Crinane Alkaloid | Cancer Cell Line | IC50 (µM) | Positive Control | Reference(s) |

| Haemanthamine | C-6 (rat glioma) | < 10 µg/mL | Mitomycin C | [1] |

| MOLT-4, Jurkat (leukemia) | 1.2, 1.4 | - | [1] | |

| 6β-O-acetylcrinamine | U251 (glioblastoma) | 15.8 | Doxorubicin (0.027 µM) | [2] |

| Crinamine | HL-60 (leukemia) | 1.3 | - | [1] |

| Crinine | HL-60 (leukemia) | > 60 | - | [1] |

| 6-Hydroxycrinamine | SH-SY5Y (neuroblastoma) | 54.5 | - | [3][4] |

| Powelline | Lung carcinoma (A549), Oligodendroglioma (Hs683) | High Potential (in silico) | - | |

| Augustine | Lung carcinoma (A549), Oligodendroglioma (Hs683) | High Potential (in silico) | - | |

| Undulatine | Lung carcinoma (A549), Oligodendroglioma (Hs683) | High Potential (in silico) | - |

Table 2: Antiplasmodial Activity of Crinane Alkaloids

| Crinane Alkaloid | Plasmodium falciparum Strain | IC50 (µg/mL) | Reference(s) |

| Haemanthidine | K1 (chloroquine-resistant) | 0.35 | [5] |

| Augustine | D-6 | 0.14 (ED50) | [5] |

| Crinine | - | 2.110 | |

| Haemanthamine | - | 0.703 | |

| 6-hydroxyhaemanthamine | - | 0.348 |

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Crinane Alkaloids

| Crinane Alkaloid/Extract | IC50 | Positive Control | Reference(s) |

| 6-Hydroxycrinamine | 445 µM | - | [3][4] |

| Crinine | 461 µM | - | [6] |

| Epivittatine | 239 µM | - | [6] |

| 6-hydroxycrinamine | 490 µM | - | [6] |

| Crinum × amabile (bulbs extract) | 1.35 ± 0.13 µg/mL | Galanthamine | [7] |

| Crinum × amabile (leaves extract) | 1.67 ± 0.16 µg/mL | Galanthamine | [7] |

| Augustine | 45.26 ± 2.11 µg/mL | - | [7] |

| Buphanisine | 183.31 ± 36.64 µg/mL | - | [7] |

| Crinine | 163.89 ± 15.69 µg/mL | - | [7] |

| 6-epihydroxypowelline | > 212.76 µM | Galanthamine (2.40 µM) | [8] |

| Deacetylbowdensine | 112.45 ± 5.14 µM | Galanthamine (2.40 µM) | [8] |

| 1-epideacetylbowdensine | 212.76 ± 8.30 µM | Galanthamine (2.40 µM) | [8] |

| (-)-marithamine | 150.36 ± 6.55 µM | Galanthamine (2.40 µM) | [8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of the biological activities of crinane alkaloids.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically.

-

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

-

Treatment: Treat the cells with various concentrations of the crinane alkaloid extracts or isolated compounds. Include a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[9]

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[10]

-

Incubation with MTT: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm should be used for background correction.

-

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Acetylcholinesterase Inhibition: Ellman's Method

Ellman's method is a widely used, simple, and rapid colorimetric assay to determine acetylcholinesterase (AChE) activity.

-

Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is measured spectrophotometrically at 412 nm.

-

-

Reagent Preparation:

-

Assay in 96-Well Plate:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.[11]

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.[11]

-

Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of crinane alkaloid solution at various concentrations.[11]

-

-

Pre-incubation: Mix the buffer, AChE, DTNB, and test compound/solvent in the respective wells and incubate for 10 minutes at 25°C.[11]

-

Reaction Initiation: Add 10 µL of the ATCI solution to all wells except the blank to start the reaction.[11]

-

Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.[11]

-

-

Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to that of the control. The IC50 value is calculated from the dose-response curve.

Apoptosis Detection Assays

Crinane alkaloids have been shown to induce apoptosis in cancer cells. Several methods are employed to detect and quantify this mode of cell death.

-

Principle: Hoechst 33342 is a cell-permeable DNA stain that fluoresces blue when bound to double-stranded DNA. In apoptotic cells, the chromatin condenses, leading to more intense and compact staining of the nucleus.[14][15]

-

-

Induce apoptosis in cells by treating them with crinane alkaloids.

-

Wash and resuspend cells at 1-2 x 10^6 cells/mL in culture medium.[16]

-

Add Hoechst 33342 staining solution to a final concentration of 1 µg/mL.[16]

-

Incubate for 5-15 minutes at 37°C, protected from light.[16][17]

-

Place cells on ice to stop further dye uptake.[16]

-

Analyze the cells under a fluorescence microscope using a UV excitation filter (around 350 nm) and an emission filter (around 460 nm).[15]

-

-

Observation: Apoptotic cells will exhibit brightly stained, condensed, and fragmented nuclei compared to the uniformly stained, larger nuclei of healthy cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to identify apoptotic cells.[19] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[19]

-

-

Induce apoptosis and collect 1-5 x 10^5 cells.[20]

-

Wash cells with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.[20]

-

Incubate for 5-20 minutes at room temperature in the dark.[20]

-

Add 1X Annexin V binding buffer to each tube.

-

Analyze the cells by flow cytometry immediately.

-

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

-

Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis. This assay uses a synthetic substrate, such as DEVD-pNA (for colorimetric assays) or Ac-DEVD-AMC (for fluorometric assays), which is cleaved by active caspase-3 to release a chromophore (pNA) or a fluorophore (AMC).[22][23] The amount of color or fluorescence produced is proportional to the caspase-3 activity.[22][23]

-

Procedure (Fluorometric): [22][23]

-

Induce apoptosis in cells.

-

Lyse the cells to release their contents.

-

Add the cell lysate to a reaction buffer containing the fluorogenic substrate Ac-DEVD-AMC.

-

Incubate at 37°C.

-

Measure the fluorescence using a microplate reader with excitation at 380 nm and emission between 420-460 nm.[23]

-

-

Data Analysis: The increase in fluorescence in treated samples compared to untreated controls indicates the level of caspase-3 activation.

-

Principle: Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic pathway. Key markers include the cleavage of caspases (e.g., caspase-3, caspase-9) and their substrates (e.g., PARP), as well as changes in the expression levels of Bcl-2 family proteins.[24][25]

-

-

Protein Extraction: Lyse treated and untreated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the apoptosis-related proteins of interest (e.g., anti-caspase-3, anti-cleaved-caspase-3, anti-PARP, anti-Bcl-2).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.[24]

-

-

Data Interpretation: The appearance of cleaved forms of caspases and PARP, and changes in the levels of Bcl-2 family proteins in treated cells compared to controls, provide evidence of apoptosis induction and can help elucidate the specific apoptotic pathway involved.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the biological activity of crinane alkaloids.

Caption: Workflow for assessing the cytotoxicity of crinane alkaloids using the MTT assay.

Caption: Intrinsic apoptosis signaling pathway potentially induced by crinane alkaloids.

Caption: Experimental workflow for determining acetylcholinesterase inhibition using Ellman's method.

Conclusion

Crinane alkaloids represent a promising class of natural products with significant biological activities. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of these compounds. Further research, including in vivo studies and structure-activity relationship analyses, is warranted to fully elucidate their mechanisms of action and to advance the development of novel crinane alkaloid-based therapeutics.

References

- 1. scribd.com [scribd.com]

- 2. d-nb.info [d-nb.info]

- 3. Cytotoxicity and acetylcholinesterase inhibitory activity of an isolated crinine alkaloid from Boophane disticha (Amaryllidaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Amaryllidaceae as a source of antiplasmodial crinane alkaloid constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acetylcholinesterase enzyme inhibitory effects of amaryllidaceae alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alkaloid Profiling and Cholinesterase Inhibitory Potential of Crinum × amabile Donn. (Amaryllidaceae) Collected in Ecuador - PMC [pmc.ncbi.nlm.nih.gov]

- 8. e-nps.or.kr [e-nps.or.kr]

- 9. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. benchchem.com [benchchem.com]

- 12. scielo.br [scielo.br]

- 13. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. Analyzing Cell Death by Nuclear Staining with Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. med.upenn.edu [med.upenn.edu]

- 17. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - TW [thermofisher.com]

- 18. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - US [thermofisher.com]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. static.igem.org [static.igem.org]

- 21. kumc.edu [kumc.edu]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 24. benchchem.com [benchchem.com]

- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 26. benchchem.com [benchchem.com]

- 27. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

The 5,10b-Ethanophenanthridine Nucleus: A Core Scaffold for Potent Bioactive Natural Products

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5,10b-ethanophenanthridine nucleus, a distinctive bridged tricyclic ring system, is the foundational structure for a significant class of Amaryllidaceae alkaloids, often referred to as crinine-type alkaloids.[1][2] These natural products have garnered substantial interest within the scientific community due to their potent and diverse biological activities, particularly their promising anticancer properties against drug-resistant cell lines.[1][3] This guide provides a comprehensive overview of the natural products possessing this core, their biosynthesis, key experimental protocols for their study, and a summary of their biological activities, presented in a format tailored for researchers and drug development professionals.

Natural Products Harboring the 5,10b-Ethanophenanthridine Core

Amaryllidaceae plants are the primary source of a wide array of alkaloids, with the crinine-type, based on the 5,10b-ethanophenanthridine ring system, being a prominent group.[1][2] Notable examples of these natural products include haemanthamine, haemanthidine, and bulbispermine.[1] These compounds are of significant interest due to their demonstrated anticancer potential.[1]

Biosynthesis of the 5,10b-Ethanophenanthridine Nucleus

The biosynthesis of the crinine-type alkaloids has been a subject of extensive study. The core structure is biosynthesized from the aromatic amino acids phenylalanine and tyrosine.[4][5] A key precursor in this pathway is O-methylnorbelladine.[1][4] The crucial step in the formation of the 5,10b-ethanophenanthridine skeleton is an intramolecular para-para oxidative coupling of O-methylnorbelladine.[1][4] This is followed by an intramolecular Michael cyclization to yield noroxomaritidine, a key intermediate.[1] This biosynthetic pathway has inspired biomimetic synthetic routes to the crinine skeleton.[1]

Below is a diagram illustrating the core biosynthetic pathway leading to the crinine-type alkaloids.

Caption: Biosynthetic pathway of the 5,10b-ethanophenanthridine core.

Biological Activities and Quantitative Data

Natural products containing the 5,10b-ethanophenanthridine nucleus exhibit a range of biological activities, with their anticancer effects being the most extensively studied.[1][3] These compounds have shown efficacy in inhibiting the proliferation of cancer cells that are resistant to various pro-apoptotic stimuli, making them promising candidates for combating tumors with poor prognoses, such as glioma, melanoma, and non-small-cell lung cancer.[1] At antiproliferative GI50 doses, these alkaloids often induce non-apoptotic cytostatic effects.[1] Some crinine-type alkaloids have also demonstrated acetylcholinesterase inhibitory activity.

The following tables summarize the reported biological activities of representative 5,10b-ethanophenanthridine-containing natural products.

Table 1: Anticancer Activity of Crinine-Type Alkaloids

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| Haemanthamine | Various | GI50 | Single-digit micromolar | [1] |

| Haemanthidine | Various | GI50 | Single-digit micromolar | [1] |

| Bulbispermine | Various | GI50 | Single-digit micromolar | [1] |

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity

| Compound | Activity Metric | Value (µM) | Reference |

| Sanguinine | IC50 | 1.83 ± 0.01 | |

| Cherylline | IC50 | Weak inhibition | |

| Crinine | IC50 | Weak inhibition | |

| Flexinine | IC50 | Weak inhibition |

Experimental Protocols

The isolation and characterization of 5,10b-ethanophenanthridine alkaloids from plant sources, primarily the bulbs of Amaryllidaceae species, involve a series of well-established experimental procedures.

General Extraction and Isolation Workflow

A typical workflow for the extraction and isolation of these alkaloids is outlined below.

References

- 1. 5,10b-Ethanophenanthridine amaryllidaceae alkaloids inspire the discovery of novel bicyclic ring systems with activity against drug resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5,10b-Ethanophenanthridine amaryllidaceae alkaloids inspire the discovery of novel bicyclic ring systems with activity against drug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Towards a Molecular Understanding of the Biosynthesis of Amaryllidaceae Alkaloids in Support of Their Expanding Medical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse World of Crinane Alkaloid Stereoisomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The intricate stereochemistry of crinane alkaloids, a prominent class of Amaryllidaceae alkaloids, gives rise to a vast diversity of stereoisomers, each with unique biological activities. This technical guide provides a comprehensive exploration of these stereoisomers, detailing their biological effects, the experimental protocols used to elucidate their activities, and the signaling pathways they modulate. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

Biological Activity of Crinane Alkaloid Stereoisomers

The spatial arrangement of substituents on the crinane scaffold profoundly influences the biological activity of these alkaloids. Variations in stereochemistry can lead to significant differences in their anticancer, antiviral, and enzyme inhibitory properties.

Anticancer Activity

Crinane alkaloid stereoisomers have demonstrated significant cytotoxic effects against a range of cancer cell lines. The potency of these compounds is highly dependent on their stereochemical configuration. For instance, the orientation of hydroxyl and methoxy groups on the crinane ring system can dramatically alter their ability to induce apoptosis and inhibit cell proliferation. The following tables summarize the in vitro anticancer activities of various crinane alkaloid stereoisomers, presenting their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.

Table 1: Anticancer Activity of Crinane Alkaloid Stereoisomers against Various Cancer Cell Lines

| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |

| Haemanthamine | HL-60 (Leukemia) | 0.91 | [1] |

| K562 (Leukemia) | 2.5 | [1] | |

| A431 (Skin Carcinoma) | 12.3 | ||

| N-Methylhaemanthidine chloride | HL-60 (Leukemia) | 0.91 | [1] |

| K562 (Leukemia) | 1.8 | [1] | |

| 6β-O-acetylcrinamine | U251 (Glioblastoma) | 15.8 | |

| CCF-STTG1 (Astrocytoma) | 18.2 | ||

| CHG-5 (Oligodendroglioma) | 20.1 | ||

| SHG-44 (Astrocytoma) | 25.3 | ||

| 3,6β-O,O-diacetylbulbispermine | U251 (Glioblastoma) | 17.4 | |

| 3-O-methyl-6β-O-acetylbulbispermine | U251 (Glioblastoma) | 16.7 | |

| Crinamine | HL-60 (Leukemia) | 1.70 (µg/mL) | [2] |

| 11-O-methylcrinamine | HL-60 (Leukemia) | 6.16 (µg/mL) | [2] |

| 3-O-acetylhamayne | HL-60 (Leukemia) | 4.27 (µg/mL) | [2] |

| 6-hydroxycrinamine | SH-SY5Y (Neuroblastoma) | 54.5 | [3] |

| Pancracine | A431 (Skin Carcinoma) | Selective Cytotoxicity | [4] |

Antiviral Activity

Several crinane alkaloid stereoisomers have exhibited promising antiviral activities, particularly against Dengue virus (DENV) and Human Coronavirus (HCoV). The stereochemical features of these molecules are critical for their interaction with viral targets and their ability to inhibit viral replication.

Table 2: Antiviral Activity of Crinane Alkaloid Stereoisomers

| Alkaloid | Virus | EC50 (µM) | Reference |

| Haemanthamine | DENV | 0.337 | [4][5] |

| HCoV-OC43 | 1.6 | [6] | |

| Pancracine | DENV | 0.357 | [4][5] |

| HCoV-OC43 | 2.6 | [6] | |

| Haemanthidine | DENV | 0.476 | [4][5] |

| HCoV-OC43 | 1.7 | [6] | |

| Crinamine | HCoV-OC43 | Potent Activity | [6] |

| Amarbellisine | HCoV-OC43 | 0.2 | [6] |

| Cherylline | DENV | 8.8 | |

| ZIKV | 20.3 |

Enzyme Inhibitory Activity

The inhibitory effects of crinane alkaloid stereoisomers on various enzymes, particularly acetylcholinesterase (AChE), have been a subject of significant research interest, especially in the context of developing treatments for neurodegenerative diseases. The stereochemistry of the alkaloid plays a crucial role in its binding affinity to the active site of the enzyme.

Table 3: Enzyme Inhibitory Activity of Crinane Alkaloid Stereoisomers

| Alkaloid | Enzyme | IC50 (µM) | Reference |

| 6-hydroxycrinamine | Acetylcholinesterase (AChE) | 445 | [3] |

| 11-O-(2-methylbenzoyl)-haemanthamine | Acetylcholinesterase (hAChE) | Micromolar Range | [7] |

| 11-O-(4-nitrobenzoyl)-haemanthamine | Acetylcholinesterase (hAChE) | Micromolar Range | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the study of crinane alkaloid stereoisomers.

Isolation and Purification of Crinane Alkaloids from Plant Material

Objective: To extract and isolate crinane alkaloids from their natural plant sources.

Protocol:

-

Sample Preparation: The plant material (e.g., bulbs) is air-dried and finely powdered.

-

Liberation of Free Alkaloidal Base: The powdered plant material is treated with an alkaline solution, such as dilute ammonium hydroxide, to liberate the free alkaloid bases from their salt forms.

-

Extraction with Organic Solvent: The alkalized plant material is then extracted with a water-immiscible organic solvent like chloroform or diethyl ether. This step selectively dissolves the free alkaloid bases.

-

Purification of Crude Alkaloidal Extract:

-

The organic extract is shaken with an acidic solution (e.g., dilute sulfuric acid or hydrochloric acid) to convert the alkaloids back into their salt forms, which are soluble in the aqueous acidic phase.

-

The aqueous phase is then separated and made alkaline again to precipitate the free alkaloids.

-

The precipitated alkaloids are then re-dissolved in an organic solvent.

-

-

Fractionation of Crude Alkaloids: The purified crude alkaloid mixture is subjected to chromatographic techniques for the separation of individual stereoisomers.

-

Column Chromatography: Typically using silica gel or alumina as the stationary phase and a gradient of organic solvents (e.g., chloroform-methanol mixtures) as the mobile phase.

-

Preparative High-Performance Liquid Chromatography (HPLC): For high-resolution separation and purification of individual stereoisomers.

-

Spectroscopic Characterization

Objective: To determine the chemical structure and stereochemistry of the isolated crinane alkaloids.

Methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compounds. Electrospray ionization (ESI) is a commonly used technique.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR (¹H and ¹³C): To identify the types and connectivity of protons and carbons in the molecule.

-

2D NMR (COSY, HSQC, HMBC, NOESY/ROESY): To establish detailed structural and stereochemical relationships within the molecule. For example, NOESY or ROESY experiments are crucial for determining the relative stereochemistry of substituents.

-

-

Circular Dichroism (CD) Spectroscopy: To determine the absolute configuration of chiral molecules by measuring their differential absorption of left and right circularly polarized light.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the in vitro cytotoxic activity of crinane alkaloid stereoisomers against cancer cell lines.

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the crinane alkaloid stereoisomers (typically in a serial dilution) and incubated for a specific period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Antiviral Assay (Plaque Reduction Assay for DENV)

Objective: To evaluate the antiviral activity of crinane alkaloid stereoisomers against Dengue virus.

Protocol:

-

Cell Seeding: A monolayer of susceptible cells (e.g., Vero cells) is grown in multi-well plates.

-